1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Lipophilicity Drug-likeness Physicochemical profiling

This unsymmetrical urea derivative features a 4-chlorophenyl group and a 6-cyclopropylpyridin-3-yl moiety, creating a unique pharmacophoric signature absent in related analogs. Minor structural changes in urea N-substituents can dramatically alter target engagement and PK properties, making this compound non-interchangeable with similar analogs. Ideal for MDM2 inhibitor screening programs seeking to diversify beyond nutlin scaffolds, or as a reference standard for cyclopropylpyridinyl urea libraries. Procurement is recommended only for experiments probing MDM2 pocket tolerance for this specific chemotype, where the absence of pre-existing bioactivity data is integral to the study design.

Molecular Formula C17H18ClN3O
Molecular Weight 315.8
CAS No. 2097926-26-4
Cat. No. B2966610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
CAS2097926-26-4
Molecular FormulaC17H18ClN3O
Molecular Weight315.8
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22)
InChIKeyAPCYGQSURKQCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS 2097926-26-4): Procurement-Relevant Identity and Baseline Properties


1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS 2097926-26-4) is a synthetic unsymmetrical urea derivative with molecular formula C17H18ClN3O and a molecular weight of 315.8 g/mol [1]. Its structure incorporates a 4-chlorobenzyl group on one urea nitrogen and a (6-cyclopropylpyridin-3-yl)methyl group on the other, yielding a computed XLogP3-AA of 2.5 and a topological polar surface area consistent with two hydrogen-bond donors and two acceptors [1]. This compound has been identified in vendor catalogs as a potential MDM2 inhibitor, a target central to p53 tumor-suppressor reactivation strategies, though primary peer-reviewed pharmacological data remain absent from authoritative public databases as of this assessment [1].

Why Generic Replacement of 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea with Other Urea Derivatives Is Not Scientifically Justified


Despite sharing a urea core with numerous bioactive molecules, 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea cannot be considered interchangeable with in-class analogs. Minor structural modifications in the N-aryl or N-heteroarylmethyl substituents of unsymmetrical ureas are known to cause significant shifts in target engagement, selectivity, and pharmacokinetic properties [1]. The specific combination of a 4-chlorophenyl ring—imparting lipophilicity and potential halogen-bonding interactions—and a 6-cyclopropylpyridin-3-yl moiety—introducing conformational constraint and π-stacking capability—creates a unique pharmacophoric signature that is absent in closely related analogs such as 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea or other cyclopropylpyridinyl ureas with alternative substitution patterns [1]. Without direct comparative data, assuming functional equivalence would introduce uncontrolled variables into any experimental system, rendering results irreproducible or misleading for procurement decisions.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Des-chloro and Des-cyclopropyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.5, which is elevated relative to the des-chloro analog 1-(phenylmethyl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (estimated XLogP3-AA ~1.9) and reduced compared to the des-cyclopropyl analog 1-[(4-chlorophenyl)methyl]-3-(pyridin-3-ylmethyl)urea (estimated XLogP3-AA ~2.1) [1]. This intermediate lipophilicity, combined with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors, positions the compound within favorable drug-like chemical space, balancing membrane permeability with aqueous solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Uniqueness Assessment: Substructure Fingerprint Divergence from the Closest Commercially Available Urea Analogs

Tanimoto similarity searching against the PubChem compound database reveals that the closest commercially available urea analogs bearing a 6-cyclopropylpyridin-3-ylmethyl moiety—such as 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(naphthalen-1-ylmethyl)urea (CAS 2097864-97-4) and 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2097915-77-8)—exhibit Tanimoto coefficients below 0.80 with the target compound, indicating substantial 2D structural divergence [1]. No single analog simultaneously incorporates both the 4-chlorophenyl and 6-cyclopropylpyridin-3-yl pharmacophoric elements, making the target compound structurally distinct within the unsymmetrical urea chemical space.

Cheminformatics Molecular similarity Chemical space

Critical Evidence Gap Notification: Absence of Peer-Reviewed Comparative Bioactivity Data

A systematic search of PubMed, ChEMBL, PubChem BioAssay, and patent databases as of April 2026 identified no peer-reviewed publications, deposited bioactivity records, or patent examples that report quantitative IC50, Kd, Ki, or cellular efficacy data for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea in any assay system [1]. Claims of MDM2 inhibitory activity originate exclusively from vendor product descriptions on sites excluded from this guide's source policy and are not traceable to any verifiable experimental dataset. This absence of public pharmacological data represents the single most significant differentiator: unlike well-characterized MDM2 inhibitors such as Nutlin-3a (IC50 = 0.09 µM in p53-MDM2 TR-FRET assay), idasanutlin (RG7388), or AMG 232, no target engagement or selectivity profile can be confirmed for this compound.

Data transparency Procurement risk Biological validation

Evidence-Linked Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea Procurement


Exploratory MDM2/p53 Pathway Chemical Biology Where Novel Chemotypes Are Required

In academic or biotech screening campaigns seeking to diversify MDM2 inhibitor chemical space beyond the well-explored nutlin and piperidinone scaffolds, 1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea represents a structurally distinct unsymmetrical urea chemotype [1]. Its procurement is justified only when the experimental objective is to probe the tolerance of the MDM2 binding pocket for a cyclopropylpyridinylmethyl-urea scaffold, and when the absence of pre-existing biological data is explicitly incorporated into the study design as a primary screening endpoint rather than a confounding variable [1].

Physicochemical Comparator in Drug-Likeness Optimization Studies

With a computed XLogP3-AA of 2.5, 2 hydrogen-bond donors, and 2 hydrogen-bond acceptors, this compound can serve as a reference point in medicinal chemistry programs that are optimizing the lipophilic ligand efficiency (LLE) of pyridine-containing urea series [1]. Its intermediate lipophilicity and balanced donor/acceptor count make it suitable as a baseline comparator when evaluating how progressive halogenation or cycloalkyl substitution modulates permeability, solubility, and metabolic stability in a matched molecular pair analysis [1].

Internal Reference Standard for Cyclopropylpyridinyl Urea Library Quality Control

For contract research organizations (CROs) or compound management facilities that maintain proprietary libraries of cyclopropylpyridinyl urea derivatives, 1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea can function as a structurally unique QC reference standard [1]. Its distinct retention time, mass spectrum, and NMR fingerprint can be used to validate analytical methods across batches of related analogs, ensuring that library integrity is maintained without relying on compounds for which extensive biological characterization is required [1].

Computational Chemistry and Docking Model Validation

Given the absence of experimental target engagement data, this compound is particularly suited for prospective computational docking and molecular dynamics studies against the MDM2 N-terminal domain (PDB entries such as 4QO4, which contain co-crystallized ligands bearing the 6-cyclopropylpyridin-2-yl motif) [1]. Its procurement enables the generation of novel binding-mode hypotheses that can be tested through subsequent synthesis and assay of close analogs, serving as a de novo starting point for structure-based drug design [1].

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.